Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate
Description
Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group and a phenoxy moiety modified by a 2,2-dimethylpropanoyl (pivaloyl) amide.
Properties
IUPAC Name |
methyl 3-[4-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)16(20)18-11-5-7-12(8-6-11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPVQWPRJDHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate are MDH1 and MDH2 . These are key enzymes involved in the malate-aspartate shuttle, a crucial system for transferring reducing equivalents across the mitochondrial membrane.
Mode of Action
This compound acts as a competitive inhibitor of MDH1 and MDH2. This means it binds to the active sites of these enzymes, preventing them from interacting with their normal substrates and thus inhibiting their activity.
Pharmacokinetics
Its molecular weight of333.4 g/mol suggests it may have good membrane permeability, which could potentially enhance its bioavailability
Biological Activity
Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate (CAS Number: 900019-28-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H19NO4S
- Molecular Weight : 345.40 g/mol
- Physical Form : Solid
- Purity : 90%
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiophene and phenoxy groups are known to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thiophene derivatives.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. It exhibited significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar compounds and found that modifications in the phenoxy group significantly impacted anticancer activity. This compound was among the most potent derivatives tested .
- Antimicrobial Efficacy : Research conducted by the Institute of Microbiology evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
- Mechanistic Studies : Further investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, as evidenced by flow cytometry analyses .
Comparison with Similar Compounds
Structural Analogues
a) Methyl 3-{4-[(3-Phenylpropanoyl)Amino]Phenoxy}-2-Thiophenecarboxylate
- Structural Difference: The amide substituent here is 3-phenylpropanoyl (aromatic) instead of 2,2-dimethylpropanoyl (branched aliphatic).
- Impact :
- Molecular Weight : 381.4 g/mol (vs. ~365–370 g/mol estimated for the target compound due to the lighter pivaloyl group) .
- Solubility : The phenyl group increases hydrophobicity, reducing aqueous solubility compared to the pivaloyl variant.
- Reactivity : The aromatic group may enhance π-π stacking interactions in biological systems, whereas the pivaloyl group improves metabolic stability due to steric hindrance .
b) Methyl 3-Amino-4-Methylthiophene-2-Carboxylate
- Structural Difference: Lacks the phenoxy-pivaloyl amide substituent, featuring only a methyl group and amino group on the thiophene ring.
- Impact: Molecular Weight: ~185–200 g/mol (simpler structure). Bioactivity: The free amino group increases nucleophilicity, making it a precursor for further derivatization, unlike the stabilized amide in the target compound .
c) MK-6892 (HCAR2 Agonist)
- Structural Difference: Contains a 2,2-dimethylpropanoyl group but fused to a pyridyl-oxadiazole scaffold instead of thiophene.
- Impact :
Physicochemical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
